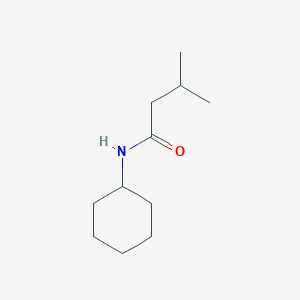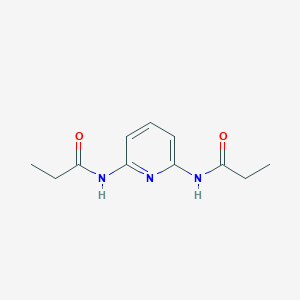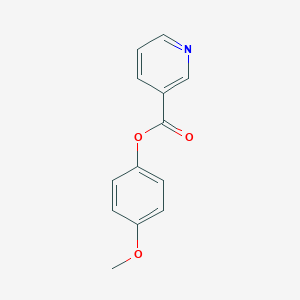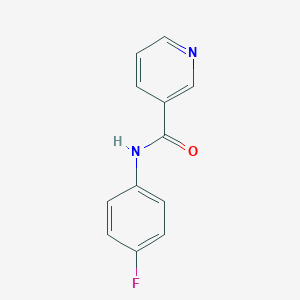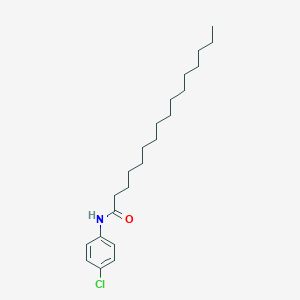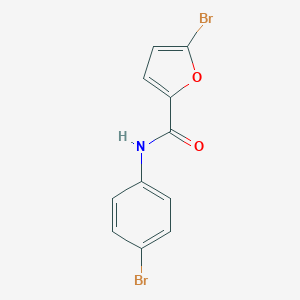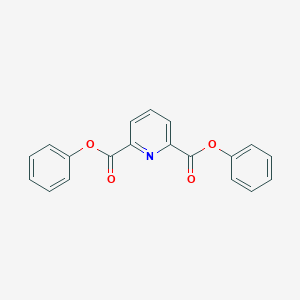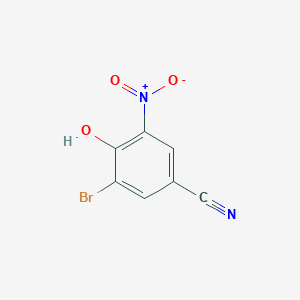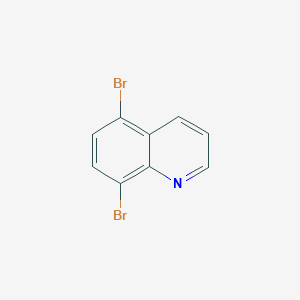
5,8-Dibromoquinoline
Vue d'ensemble
Description
5,8-Dibromoquinoline: is an organic compound with the molecular formula C₉H₅Br₂N . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. The compound is characterized by the presence of two bromine atoms at the 5th and 8th positions of the quinoline ring, which significantly influences its chemical properties and reactivity.
Applications De Recherche Scientifique
Chemistry:
5,8-Dibromoquinoline is used as a building block in the synthesis of various heterocyclic compounds
Biology:
In biological research, this compound derivatives have been studied for their antimicrobial and antifungal properties. These compounds exhibit activity against a range of pathogenic microorganisms, making them valuable in the development of new therapeutic agents.
Medicine:
The compound and its derivatives are investigated for their potential use in medicinal chemistry. They have shown promise as lead compounds in the design of drugs targeting specific enzymes and receptors involved in various diseases.
Industry:
This compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the manufacturing of high-performance materials.
Safety and Hazards
Orientations Futures
While specific future directions for 5,8-Dibromoquinoline are not mentioned in the available literature, research into quinoline-based compounds is ongoing due to their wide range of biological activities . This includes the development of new synthetic methods and the exploration of their potential as drug candidates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5,8-Dibromoquinoline typically involves the bromination of quinoline. One common method is the direct bromination of quinoline using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve a continuous flow process where quinoline is reacted with bromine in the presence of a suitable catalyst. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the pure compound. The use of advanced techniques like microwave-assisted synthesis can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5,8-Dibromoquinoline can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced quinoline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), and tetrahydrofuran (THF).
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Major Products Formed:
Substitution Products: Aminoquinolines, thiolquinolines, and alkoxyquinolines.
Oxidation Products: Quinoline N-oxides and quinoline carboxylic acids.
Reduction Products: Dihydroquinolines and tetrahydroquinolines.
Mécanisme D'action
The mechanism of action of 5,8-Dibromoquinoline and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, and ion channels. For instance, some derivatives have been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function. In antifungal applications, the compound may disrupt metal ion homeostasis within the fungal cells, leading to impaired cellular processes and cell death .
Comparaison Avec Des Composés Similaires
5,8-Dibromoisoquinoline: Similar in structure but differs in the position of the nitrogen atom within the ring system.
5,7-Dibromoquinoline: Differing by the position of the bromine atoms.
6,8-Dibromoquinoline: Another positional isomer with bromine atoms at the 6th and 8th positions.
Uniqueness:
5,8-Dibromoquinoline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. This positional specificity can influence the compound’s interaction with biological targets and its overall pharmacological profile.
Propriétés
IUPAC Name |
5,8-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSHATKNSDVDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356135 | |
| Record name | 5,8-dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81278-86-6 | |
| Record name | 5,8-dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


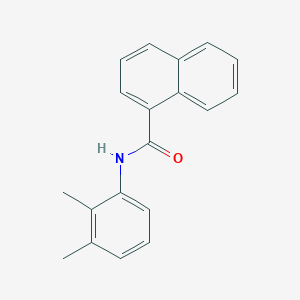
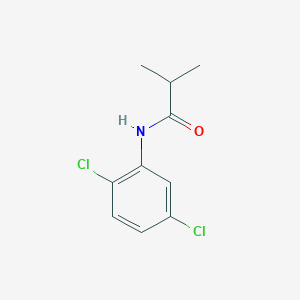
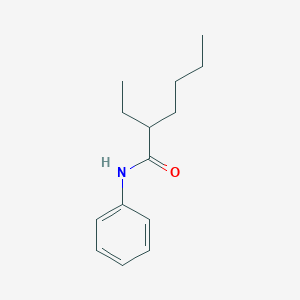
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)

